molecular formula C12H13ClFNO3 B6635301 (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid

(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid

货号 B6635301
分子量: 273.69 g/mol
InChI 键: ZLMCAIIXHSGPDG-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the transport of salt and water across the epithelial cells in various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTR-Inhibitor-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, and its mechanism of action and physiological effects have been well characterized.

作用机制

(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 selectively targets the phosphorylated form of CFTR, which is required for the channel to open and allow chloride ions to pass through. By binding to the phosphorylated form of CFTR, (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 prevents the channel from opening, thereby reducing the transport of salt and water across the epithelial cells. This results in the reduction of mucus secretion and inflammation in the lungs, which are the primary symptoms of cystic fibrosis.
Biochemical and physiological effects:
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has been shown to effectively inhibit the function of CFTR in various cell types, including human bronchial epithelial cells and intestinal epithelial cells. In vivo studies using animal models of cystic fibrosis have shown that (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 can improve lung function and reduce inflammation and bacterial infection in the lungs. (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has also been shown to reduce the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid, indicating its anti-inflammatory effects.

实验室实验的优点和局限性

One advantage of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 is its selectivity for the phosphorylated form of CFTR, which reduces the risk of off-target effects. (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 is its relatively low potency, which may limit its efficacy in clinical settings. Additionally, (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 may have limited utility in patients with non-phosphorylated CFTR mutations, which account for approximately 10% of all cystic fibrosis cases.

未来方向

Future research on (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 could focus on improving its potency and efficacy, as well as exploring its potential for use in combination therapies with other cystic fibrosis drugs. Additionally, further studies could investigate the safety and tolerability of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 in clinical trials, as well as its potential for use in other diseases that involve CFTR dysfunction, such as secretory diarrhea and polycystic kidney disease.

合成方法

The synthesis of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 involves several steps, including the reaction of 4-chloro-2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with (R)-2-amino-1-pentanol to form the amide intermediate. The amide intermediate is then treated with hydrochloric acid to obtain (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 in its final form. The purity and identity of the compound are confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

科学研究应用

(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has been extensively studied in both in vitro and in vivo models of cystic fibrosis. In vitro studies have demonstrated that (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 can effectively inhibit the function of CFTR in various cell types, including human bronchial epithelial cells and intestinal epithelial cells. In vivo studies using animal models of cystic fibrosis have shown that (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 can improve lung function and reduce inflammation and bacterial infection in the lungs.

属性

IUPAC Name

(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-2-3-10(12(17)18)15-11(16)8-5-4-7(13)6-9(8)14/h4-6,10H,2-3H2,1H3,(H,15,16)(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMCAIIXHSGPDG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。